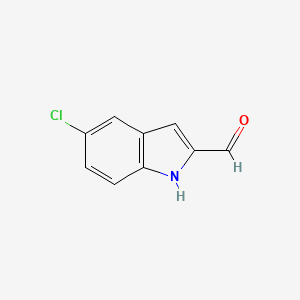

5-Chloro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 5-Chloro-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWBIHAXMSSQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480301 | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-49-1 | |

| Record name | 5-Chloro-1H-indole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Chloro-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a halogenated indole core with a reactive aldehyde functionality at the C2 position, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-1H-indole-2-carbaldehyde, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and execution of synthetic routes toward novel indole-based therapeutic agents.

Introduction: The Significance of 5-Chloro-1H-indole-2-carbaldehyde in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. Furthermore, the carbaldehyde group at the C2 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures.

The strategic importance of 5-Chloro-1H-indole-2-carbaldehyde lies in its role as a key intermediate for the synthesis of potent therapeutic agents. For instance, indole-2-carboxamides derived from this scaffold have been identified as a promising class of antituberculosis agents.[1] Structure-activity relationship (SAR) studies have revealed that chloro substitution on the indole ring can significantly improve metabolic stability.[1] Moreover, this structural motif is a cornerstone in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

This guide will delve into the primary synthetic strategies for accessing this valuable compound, with a particular emphasis on regioselective formylation techniques.

Synthetic Pathways to 5-Chloro-1H-indole-2-carbaldehyde

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde presents a unique challenge in controlling the regioselectivity of the formylation reaction on the 5-chloroindole core. While electrophilic substitution on the indole ring typically favors the C3 position, specific strategies can be employed to direct the formylation to the desired C2 position.

Directed ortho-Metalation (DoM) and Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of 5-chloroindole, the nitrogen atom of the indole ring can direct a strong base to deprotonate the adjacent C2 position, forming a C2-lithiated intermediate. This intermediate can then be quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to yield the desired 2-carbaldehyde.[2]

Mechanism of Directed ortho-Metalation and Formylation:

The process begins with the deprotonation of the N-H of 5-chloroindole using a strong base like n-butyllithium (n-BuLi). This is followed by a second deprotonation at the C2 position, directed by the nitrogen anion. The resulting dianion is then quenched with DMF.

Figure 1: Directed ortho-metalation and formylation of 5-chloroindole.

Experimental Protocol: C2-Formylation of Indole via Lithiation (General Procedure)

This protocol is adapted from a general procedure for the C2-formylation of indole and would require optimization for the 5-chloroindole substrate.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Chloroindole | 151.59 | 1.00 g | 6.60 |

| Tetrahydrofuran (THF), dry | 72.11 | 50 mL | - |

| n-Butyllithium (n-BuLi) | 64.06 | (2.5 M in hexanes) 2.9 mL | 7.26 |

| tert-Butyllithium (t-BuLi) | 64.06 | (1.7 M in pentane) 3.9 mL | 6.60 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 0.56 mL | 7.26 |

| Water | 18.02 | 10 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Magnesium sulfate, anhydrous | 120.37 | As needed | - |

Procedure:

-

Dissolve 5-chloroindole (1.00 g, 6.60 mmol) in 50 mL of dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 2.5 M solution of n-butyllithium in hexanes (2.9 mL, 7.26 mmol) to the THF solution and stir for 30 minutes at -78 °C.

-

Slowly add a 1.7 M solution of tert-butyllithium in pentane (3.9 mL, 6.60 mmol) to the solution and stir at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.56 mL, 7.26 mmol) to the solution.

-

Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

-

Quench the reaction by adding water (10 mL) and stir for 15 minutes.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with brine (3 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield 5-Chloro-1H-indole-2-carbaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and solvents must be anhydrous to prevent quenching of the reagents.

-

Low Temperature: The lithiation steps are performed at -78 °C to control the reactivity of the organolithium reagents and prevent side reactions.

-

Use of Two Different Organolithium Reagents: n-BuLi is used to deprotonate the more acidic N-H proton, while the more reactive t-BuLi is required for the deprotonation of the less acidic C2-H.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is essential to prevent the reaction of the organolithium intermediates with oxygen and moisture from the air.

Reissert-Henze Reaction

The Reissert-Henze reaction provides an alternative pathway to indole-2-carboxylic acids, which can then be converted to the corresponding 2-carbaldehydes. The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[4] For the synthesis of 5-Chloro-1H-indole-2-carbaldehyde, the starting material would be 4-chloro-2-nitrotoluene.

Mechanism of the Reissert Indole Synthesis:

The synthesis begins with the base-catalyzed condensation of 4-chloro-2-nitrotoluene with diethyl oxalate to form an ethyl pyruvate derivative. This is followed by a reductive cyclization, typically using zinc in acetic acid, to yield 5-chloro-1H-indole-2-carboxylic acid. The carboxylic acid can then be reduced to the corresponding aldehyde.

Figure 2: Reissert indole synthesis pathway to 5-Chloro-1H-indole-2-carbaldehyde.

Experimental Protocol: Reissert Indole Synthesis (General Procedure)

This is a generalized protocol and would require specific adaptation and optimization for the synthesis of the 5-chloro derivative.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 4-Chloro-2-nitrotoluene | 171.58 |

| Diethyl oxalate | 146.14 |

| Potassium ethoxide | 84.16 |

| Ethanol | 46.07 |

| Zinc dust | 65.38 |

| Acetic acid | 60.05 |

Procedure:

-

Condensation: In a suitable reaction vessel, dissolve 4-chloro-2-nitrotoluene and diethyl oxalate in absolute ethanol. Add a solution of potassium ethoxide in ethanol dropwise while maintaining the reaction temperature. After the addition is complete, stir the reaction mixture for several hours.

-

Workup and Isolation of Pyruvate: Quench the reaction with acid and extract the product into an organic solvent. Purify the resulting ethyl 4-chloro-2-nitrophenylpyruvate.

-

Reductive Cyclization: Dissolve the purified pyruvate in acetic acid and add zinc dust portion-wise. Heat the reaction mixture to effect the reductive cyclization.

-

Workup and Isolation of Carboxylic Acid: After the reaction is complete, filter off the excess zinc and isolate the 5-chloro-1H-indole-2-carboxylic acid.

-

Conversion to Aldehyde: The resulting carboxylic acid can be converted to the aldehyde via standard methods, such as reduction to the alcohol followed by oxidation.

Spectroscopic Characterization

Unambiguous identification of 5-Chloro-1H-indole-2-carbaldehyde is achieved through a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₆ClNO[5] |

| Molecular Weight | 179.60 g/mol [5] |

| CAS Number | 53590-49-1[5] |

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show characteristic signals for the indole protons and the aldehyde proton. The chlorine atom at C5 will influence the chemical shifts of the aromatic protons.

-

N-H Proton: A broad singlet in the downfield region (δ 10.0-12.0 ppm).

-

Aldehyde Proton: A singlet around δ 9.8-10.0 ppm.

-

H3 Proton: A singlet or a narrow doublet around δ 7.2-7.4 ppm.

-

Aromatic Protons (H4, H6, H7): Complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by the C5-chloro substituent.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ 180-185 ppm).

-

Indole Carbons: Characteristic signals for the nine carbon atoms of the 5-chloroindole ring system. The carbon atom bearing the chlorine (C5) will show a characteristic chemical shift.

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry, can be achieved through several strategic pathways. The directed ortho-metalation approach offers a regioselective route to the desired C2-formylated product, while the Reissert-Henze reaction provides a classical alternative starting from a substituted o-nitrotoluene. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research program.

The continued exploration of novel and efficient synthetic methodologies for accessing functionalized indoles like 5-Chloro-1H-indole-2-carbaldehyde is of paramount importance for the advancement of drug discovery. The versatility of this scaffold ensures its continued relevance in the design and synthesis of the next generation of therapeutic agents.

References

-

PubChem. 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Formylation. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. J Med Chem. 2013 Nov 14;56(21):8820-33. Available from: [Link]

-

Wikipedia. Reissert indole synthesis. Available from: [Link]

-

NIH. Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infect Dis. 2018 Sep 14; 4(9): 1352–1363. Available from: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 5-Chloro-1H-indole-2-carbaldehyde

An In-depth Technical Guide to 5-Chloro-1H-indole-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound featuring an indole scaffold, a foundational structure in numerous natural products and pharmacologically active molecules. The strategic placement of a chlorine atom at the C5 position and a formyl (aldehyde) group at the C2 position imparts specific physicochemical and reactive properties that make it a valuable and versatile intermediate in synthetic organic chemistry and drug discovery. The electron-withdrawing nature of both the chloro and aldehyde substituents significantly influences the electron density of the indole ring system, modulating its reactivity and biological interactions. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Molecular Properties

The fundamental properties of 5-Chloro-1H-indole-2-carbaldehyde are critical for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1H-indole-2-carbaldehyde | [1] |

| CAS Number | 53590-49-1 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | Expected to be a solid, likely off-white to yellow powder. | N/A |

| Melting Point | Data not available. For comparison, the isomeric 5-Chloroindole-3-carboxaldehyde has a melting point of 213-216 °C.[2] | N/A |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 (from the indole N-H) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from the aldehyde oxygen and the indole nitrogen) | N/A |

Synthetic Pathways and Rationale

The synthesis of indole-2-carbaldehydes can be achieved through several methods. For 5-Chloro-1H-indole-2-carbaldehyde, the most logical and industrially scalable approach is the Vilsmeier-Haack formylation of the readily available precursor, 5-chloroindole.

Proposed Synthesis: Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The indole C3 position is typically the most nucleophilic; however, formylation at C2 can be achieved, often through N-lithiation followed by reaction with DMF. A direct Vilsmeier-Haack reaction on 5-chloroindole would preferentially yield the 3-formyl isomer. Therefore, a more targeted synthesis involves the lithiation of the indole nitrogen, which directs formylation to the C2 position.

Workflow for Synthesis via Lithiation-Formylation:

-

Deprotonation: 5-Chloroindole is treated with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to deprotonate the indole nitrogen, forming the N-lithio salt.

-

Formylation: Anhydrous DMF is added to the reaction mixture. The lithium salt directs the electrophilic attack of the formylating agent to the C2 position.

-

Workup: The reaction is quenched with water or a mild acid.

-

Purification: The crude product is extracted and purified, typically by column chromatography on silica gel.

Spectroscopic Characterization Profile

While a complete experimental spectrum is not publicly available, the key spectroscopic features can be reliably predicted based on the structure and data from analogous compounds like indole-2-carbaldehyde.

¹H NMR Spectroscopy (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

-

N-H Proton (δ ~9.0-10.0 ppm): A broad singlet, characteristic of the indole amine proton. Its chemical shift can be highly variable depending on solvent and concentration.

-

Aldehyde Proton (δ ~9.8-10.0 ppm): A sharp singlet. This downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (δ ~7.0-7.8 ppm):

-

H3: A singlet or a small doublet around δ 7.2-7.4 ppm.

-

H4: A doublet around δ 7.7 ppm, showing coupling to H6.

-

H6: A doublet of doublets around δ 7.2 ppm, showing coupling to H4 and H7.

-

H7: A doublet around δ 7.4 ppm, showing coupling to H6. The exact shifts and coupling constants are influenced by the electron-withdrawing effects of the C2-aldehyde and C5-chloro groups.

-

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

-

Aldehyde Carbonyl (C=O): δ ~180-185 ppm.

-

Indole Carbons:

-

C2: δ ~138-142 ppm (quaternary, attached to the aldehyde).

-

C3: δ ~115-120 ppm.

-

C3a: δ ~128-132 ppm (quaternary).

-

C4: δ ~122-126 ppm.

-

C5: δ ~125-130 ppm (quaternary, attached to Cl).

-

C6: δ ~120-124 ppm.

-

C7: δ ~112-116 ppm.

-

C7a: δ ~135-139 ppm (quaternary).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹. This is a highly diagnostic peak for the aldehyde functionality.

-

C=C Stretches (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Peaks in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Reactivity and Mechanistic Insights

The chemical behavior of 5-Chloro-1H-indole-2-carbaldehyde is dictated by its three key structural components: the indole N-H, the C2-aldehyde, and the C5-chlorinated aromatic ring.

Sources

5-Chloro-1H-indole-2-carbaldehyde CAS number and identifiers

An In-Depth Technical Guide to 5-Chloro-1H-indole-2-carbaldehyde

This guide provides a comprehensive technical overview of 5-Chloro-1H-indole-2-carbaldehyde, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, and safe handling protocols. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Compound Identification and Properties

5-Chloro-1H-indole-2-carbaldehyde is a substituted indole derivative featuring a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position of the indole ring. This specific arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents and functional materials.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 53590-49-1 | PubChem[1] |

| PubChem CID | 12203318 | PubChem[1] |

| IUPAC Name | 5-chloro-1H-indole-2-carbaldehyde | PubChem[1] |

| InChI | InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | PubChem[1] |

| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)C=O | PubChem[1] |

digraph "Identifier_Relationship" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];// Center Node Compound [label="5-Chloro-1H-indole-2-carbaldehyde", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Identifiers CAS [label="CAS: 53590-49-1", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,1.5!"]; PubChem [label="PubChem CID: 12203318", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; IUPAC [label="IUPAC Name", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,-1!"]; InChI [label="InChI", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2!"]; SMILES [label="SMILES", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,-1!"];

// Edges Compound -> CAS [color="#5F6368"]; Compound -> PubChem [color="#5F6368"]; Compound -> IUPAC [color="#5F6368"]; Compound -> InChI [color="#5F6368"]; Compound -> SMILES [color="#5F6368"]; }

Caption: Core chemical identifiers for 5-Chloro-1H-indole-2-carbaldehyde.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing experimental design and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.60 g/mol | PubChem[1] |

| Appearance | White Solid | Thermo Fisher Scientific[2] |

| Melting Point | Not specified, but related indole aldehydes are high-melting solids. | |

| Solubility | Low water solubility is expected. | Thermo Fisher Scientific[2] |

Synthesis and Manufacturing

The synthesis of indole-2-carbaldehydes is a well-established area of organic chemistry. While multiple routes exist, a common and effective strategy involves the oxidation of the corresponding 2-hydroxymethylindole intermediate. This precursor is readily accessible via the reduction of an ethyl indole-2-carboxylate.

The causality behind this multi-step approach lies in the selective functionalization of the indole ring. Direct formylation at the C2 position can be challenging and often yields mixtures with C3-formylated products. The carboxylate-to-aldehyde pathway provides a high-yielding and regioselective route.

Caption: General synthesis pathway for 5-Chloro-1H-indole-2-carbaldehyde.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the synthesis of indole-2-carbaldehydes and is adapted for the 5-chloro derivative.[3]

Step 1: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Reaction: Dissolve Ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (5-Chloro-1H-indol-2-yl)methanol.

Step 2: Oxidation to 5-Chloro-1H-indole-2-carbaldehyde

-

Setup: In a round-bottom flask, dissolve the crude alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Reaction: Add activated manganese dioxide (MnO₂, ~10 equivalents by weight) to the solution in portions. The choice of MnO₂ is crucial; it must be "activated" to ensure high reactivity for the oxidation of this benzylic-type alcohol.

-

Progression: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours and can be monitored by TLC.

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad extensively with DCM.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Chloro-1H-indole-2-carbaldehyde.

Chemical Reactivity and Applications

The reactivity of 5-Chloro-1H-indole-2-carbaldehyde is dominated by its two primary functional groups: the indole N-H and the C2-aldehyde.

-

Aldehyde Group: The formyl group is an electrophilic center, readily participating in reactions such as Wittig olefination, reductive amination, and condensation with nucleophiles like hydrazines and amines to form hydrazones and imines (Schiff bases), respectively. These reactions are fundamental for extending the molecular framework. The related 3-carbaldehyde isomer is known to be used in preparing various hydrazone derivatives.[4]

-

Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.

-

Aromatic Ring: The chloro-substituted benzene portion of the indole can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this typically requires specific catalytic conditions.

Its primary application is as a versatile intermediate in the synthesis of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. 5-Chloro-1H-indole-2-carbaldehyde presents several hazards that require appropriate handling procedures.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

H302: Harmful if swallowed.[1]

Signal Word: Warning[1]

Pictogram:

Recommended Handling Protocols

The following self-validating system ensures user safety by minimizing exposure risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wash hands thoroughly after handling.[2]

-

Body Protection: Wear a laboratory coat. For larger quantities, consider additional protective clothing.[2]

-

-

Procedural Controls:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[2]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

-

Conclusion

5-Chloro-1H-indole-2-carbaldehyde is a valuable and versatile chemical intermediate. Its defined structure, coupled with the distinct reactivity of its aldehyde and indole moieties, provides a reliable platform for the synthesis of complex target molecules in pharmaceutical and materials science research. Adherence to rigorous safety protocols is essential when handling this compound to mitigate its associated hazards. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

-

PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. RSC Publishing.

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

- 1. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 5-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction stands as an efficient and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive technical overview of its application to the synthesis of 5-chloroindole-3-carboxaldehyde from 5-chloroindole. We will explore the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, discuss critical process parameters for optimization, and address common side reactions and troubleshooting strategies. The resulting product, 5-chloroindole-3-carboxaldehyde, is a valuable synthetic intermediate for a variety of biologically active molecules and functional materials, making this transformation highly relevant for professionals in pharmaceutical research and chemical development.[3][4][5]

Introduction: The Significance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl (-CHO) group, particularly at the C3 position, transforms the indole into a versatile building block. This aldehyde functionality serves as a synthetic handle for constructing more complex molecular architectures through reactions such as condensations, oxidations, reductions, and carbon-carbon bond-forming reactions.[5]

The Vilsmeier-Haack reaction is a classic and reliable method for achieving this transformation.[6] It utilizes a "Vilsmeier reagent," a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] This reagent's moderate reactivity makes it highly selective for electron-rich substrates like indoles, avoiding the harsh conditions associated with other formylation methods.[8][9] The specific target of this guide, 5-chloroindole, is an important starting material, and its product, 5-chloroindole-3-carboxaldehyde, is a key intermediate in the synthesis of various pharmaceutical agents and fluorescent probes.[3]

The Vilsmeier Reagent: Formation and Mechanistic Role

The heart of the Vilsmeier-Haack reaction is the electrophilic species known as the Vilsmeier reagent. It is not used as an isolated entity but is prepared in situ just before or during the reaction.

Formation of the Chloroiminium Ion

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-N-chloromethyleniminium ion (the Vilsmeier reagent).[10][11][12] This iminium salt is the active formylating agent in the reaction.[10]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Electrophilic Nature

The resulting chloroiminium ion is a weak electrophile.[8][9] Its reactivity is attenuated compared to the acylium ions used in Friedel-Crafts acylation. This characteristic is advantageous as it allows for high selectivity with highly activated systems like indoles while minimizing side reactions often seen with more potent electrophiles.[9]

Mechanism: Formylation of 5-Chloroindole

The formylation of the indole ring is a classic example of an electrophilic aromatic substitution reaction. The electron-rich nature of the indole nucleus, particularly at the C3 position, dictates the regioselectivity of the attack.[12][13]

-

Electrophilic Attack: The π-system of the 5-chloroindole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C3 position due to the highest electron density and the ability to form a more stable cationic intermediate without disrupting the aromaticity of the benzene ring.[12][13]

-

Intermediate Formation & Aromatization: The attack forms a cationic intermediate (a sigma complex). A base, such as DMF or a chloride ion, abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding an indolyl-3-methyleneiminium salt.[7][11]

-

Hydrolysis: The reaction is quenched with water during the workup step. Water attacks the electrophilic carbon of the iminium salt. Subsequent elimination of dimethylamine and deprotonation yields the final product, 5-chloroindole-3-carboxaldehyde.[2][12]

Caption: Reaction mechanism for the formylation of 5-chloroindole.

Experimental Protocol: Synthesis of 5-Chloroindole-3-carboxaldehyde

This protocol is a robust and validated procedure for the synthesis of 5-chloroindole-3-carboxaldehyde.[14] Adherence to the specified conditions is crucial for achieving high yield and purity.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity | Moles (mmol) |

| 5-Chloroindole | C₈H₆ClN | 151.59 | 5.0 g | 33.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 4.6 mL | 49.0 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 25 mL | - |

| Methanol | CH₃OH | 32.04 | As needed | - |

| Crushed Ice/Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add 20 mL of N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Slow Addition of POCl₃: Add phosphorus oxychloride (4.6 mL) slowly and dropwise to the stirred DMF at 0 °C. Causality Note: This addition is highly exothermic. Maintaining a low temperature is critical to prevent uncontrolled reaction and degradation of the reagent.

-

Reagent Maturation: After the addition is complete, continue stirring the mixture at 0 °C for an additional 10 minutes to ensure the complete formation of the Vilsmeier reagent.[14]

-

Addition of Substrate: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution slowly dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction mixture to 40-50 °C and maintain this temperature for approximately 45-55 minutes.[14] Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing approximately 100 mL of crushed ice with stirring. This step hydrolyzes the intermediate and precipitates the crude product.[14][15]

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from methanol to yield pure 5-chloroindole-3-carboxaldehyde as a white solid.[14]

Expected Results and Characterization

-

Yield: 3.5 g (59%).[14]

-

Appearance: White solid.[14]

-

Melting Point: 213-216 °C.[14]

-

Elemental Analysis (Calculated): C, 60.19%; H, 3.37%; N, 7.79%.[14]

-

Elemental Analysis (Found): C, 60.13%; H, 3.40%; N, 7.75%.[14]

Troubleshooting and Side Reactions

While generally a high-yielding reaction, certain side reactions can occur if conditions are not carefully controlled.

-

Bis(indolyl)methane Formation: A common byproduct occurs when the newly formed aldehyde product acts as an electrophile and reacts with a second molecule of the starting 5-chloroindole.[18]

-

Mitigation: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This maintains a high concentration of the formylating agent relative to the indole. Avoid a large excess of the Vilsmeier reagent and quench the reaction promptly once the starting material is consumed.[18] Maintaining a low reaction temperature can also suppress this side reaction.[18]

-

-

Diformylation: Although less common for indoles, excessive Vilsmeier reagent or harsh conditions can potentially lead to formylation at a second position.[18]

-

Mitigation: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and maintain the recommended reaction temperature.[18]

-

Applications and Further Synthetic Utility

5-Chloroindole-3-carboxaldehyde is not an end-product but a valuable synthetic intermediate. Its aldehyde group is a gateway to a wide range of chemical transformations. It is used in the preparation of:

-

Hydrazone Derivatives: Condensation with hydrazines creates various hydrazones, which are investigated for their biological activities.[14]

-

Schiff Bases and Fused Heterocycles: Reaction with amines and active methylene compounds can lead to the formation of more complex, fused heterocyclic systems like β-carbolines and indolylpyrazoles.[5]

-

Pharmaceutical Scaffolds: It serves as a building block for drugs targeting neurological disorders and other therapeutic areas.[3]

Conclusion

The Vilsmeier-Haack formylation of 5-chloroindole is a cornerstone reaction for producing 5-chloroindole-3-carboxaldehyde, a pivotal intermediate in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, from the in situ formation of the Vilsmeier reagent to the final hydrolysis step, is paramount for successful execution. By carefully controlling key parameters such as temperature, stoichiometry, and order of addition, researchers can achieve high yields of the desired product while minimizing the formation of common byproducts. The detailed protocol and troubleshooting guide presented herein provide a solid foundation for scientists and drug development professionals to reliably perform this valuable transformation.

References

-

5-Chloroindole-3-carboxaldehyde | 827-01-0. J&K Scientific. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Synthesis Using Vilsmeier Reagents. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

-

(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO. PubChem. [Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]

-

Vilsmeier Haack Reaction : r/OrganicChemistry. Reddit. [Link]

-

Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. ResearchGate. [Link]

-

Vilsmeier haack reaction. Slideshare. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

-

Indole-3-Carboxaldehyde | C9H7NO. PubChem. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Chloroindole-3-carboxaldehyde | 827-01-0 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2-carbaldehyde: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 5-Chloro-1H-indole-2-carbaldehyde, a key building block in the development of pharmacologically active molecules. The document emphasizes the critical selection of starting materials and details the primary synthetic strategies, with a focus on the Vilsmeier-Haack formylation. Practical insights into reaction mechanisms, experimental protocols, and comparative analysis of different routes are presented to equip researchers with the necessary knowledge for efficient and targeted synthesis.

Introduction: The Significance of 5-Chloro-1H-indole-2-carbaldehyde

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents. 5-Chloro-1H-indole-2-carbaldehyde is a valuable derivative, with the chloro-substituent at the 5-position influencing the molecule's electronic properties and providing a handle for further functionalization. The carbaldehyde group at the 2-position is a versatile functional group that can be readily transformed into various other moieties, making this compound a critical starting point for the synthesis of diverse and complex target molecules in drug discovery programs. The strategic synthesis of this intermediate is therefore of paramount importance.

Strategic Synthesis of the Core Intermediate: 5-Chloroindole

The journey to 5-Chloro-1H-indole-2-carbaldehyde begins with the efficient synthesis of its precursor, 5-chloroindole. Several established methods can be employed, each with its own set of advantages and considerations regarding starting material availability, scalability, and reaction conditions.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[2][3] In the context of 5-chloroindole, the synthesis would commence with (4-chlorophenyl)hydrazine.

Starting Materials:

-

(4-chlorophenyl)hydrazine: Commercially available and serves as the source of the chloro-substituted benzene ring and the indole nitrogen.

-

A suitable ketone or aldehyde: The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the indole ring. For the synthesis of the direct precursor to 5-chloroindole, a reaction with a compound that can lead to an unsubstituted C2 and C3 would be necessary, which can be challenging with this method.

Causality Behind Experimental Choices: The Fischer indole synthesis is a robust and widely applicable method. The acidic catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), facilitates the key[4][4]-sigmatropic rearrangement of the initially formed hydrazone.[3][5] The choice of acid and solvent can significantly impact the reaction yield and purity of the product.

Experimental Protocol: Fischer Indole Synthesis of a Substituted 5-Chloroindole Derivative [2]

This protocol describes the synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole to illustrate the general principles of the Fischer indole synthesis.

-

Hydrazone Formation: Dissolve (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (30 mL). Add a few drops of glacial acetic acid, followed by the dropwise addition of 2-pentanone (0.86 g, 10 mmol) with stirring. Stir the mixture at room temperature for 1-2 hours.

-

Cyclization: To the hydrazone mixture, add a suitable solvent such as ethanol or toluene (40 mL). Carefully add the acid catalyst (e.g., 10-15 g of Polyphosphoric Acid). Heat the reaction mixture to reflux (80-120 °C) for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If PPA is used, carefully quench the reaction by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Bischler-Möhlau Indole Synthesis

Another classical approach is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline derivative in the presence of an acid.[6][7]

Starting Materials:

-

4-chloroaniline: A readily available starting material.

-

α-halo-ketone: The choice of this reagent will determine the substituents at the C2 and C3 positions.

Causality Behind Experimental Choices: This method is particularly useful for the synthesis of 2-arylindoles. However, the often harsh reaction conditions and the potential for the formation of isomeric byproducts can be limitations.[6]

Halogen Exchange from 5-Bromoindole

A more direct and often high-yielding route to 5-chloroindole is through a copper-catalyzed halogen exchange reaction starting from the corresponding 5-bromoindole.[1][4]

Starting Materials:

-

5-Bromoindole: Commercially available, though typically more expensive than the precursors for the Fischer or Bischler syntheses.

-

Cuprous Chloride (CuCl): Acts as the chlorine source and catalyst.

-

High-boiling polar aprotic solvent: N-methyl-2-pyrrolidone (NMP) is commonly used to facilitate the reaction at elevated temperatures.[1]

Causality Behind Experimental Choices: This method offers a scalable and commercially viable route. The use of a copper(I) salt is crucial for activating the aryl bromide towards nucleophilic substitution by the chloride ion. The high temperature is necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-Chloroindole from 5-Bromoindole [1]

-

Reaction Setup: In a round-bottom flask, combine 5-bromoindole and cuprous chloride (CuCl).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

-

Heating: Heat the reaction mixture to 180 °C and maintain for 12 hours with continuous stirring.

-

Work-up: Cool the mixture to room temperature and carefully add aqueous ammonia (20-25%) to quench the reaction and complex the copper salts.

-

Extraction: Extract the product with chloroform.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Formylation of 5-Chloroindole: The Vilsmeier-Haack Reaction

Once 5-chloroindole is obtained, the next critical step is the introduction of the carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[8][9][10][11]

Core Principle: The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[8] This electrophile then attacks the electron-rich indole ring.

Regioselectivity: For most indoles, the Vilsmeier-Haack reaction preferentially occurs at the C3 position due to the higher electron density at this position. However, when the C3 position is blocked, or under certain reaction conditions, formylation at the C2 position can be achieved. The presence of the electron-withdrawing chloro group at the 5-position further influences the electron distribution in the indole ring, potentially affecting the regioselectivity of the formylation. While formylation of indoles typically favors the C3 position, specific conditions or the use of protecting groups can direct the formylation to the C2 position.

Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of an Indole [8]

Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring.

-

Reaction with Indole: To this pre-formed Vilsmeier reagent, add a solution of 5-chloroindole in DMF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for a specified time (this will need to be optimized for the specific substrate).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a solution of sodium hydroxide or sodium carbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.

Alternative Formylation Strategy: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols, but it can also be applied to indoles.[12][13]

Core Principle: This reaction typically involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide. The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.

Regioselectivity: The Reimer-Tiemann reaction on indoles can lead to a mixture of products, including formylation at the C3 position and ring-expansion to form 3-chloroquinolines. Directing the formylation to the C2 position can be challenging and often results in lower yields compared to the Vilsmeier-Haack reaction.

Comparative Analysis of Starting Materials

| Starting Material Route | Key Starting Materials | Commercial Availability | Relative Cost | Key Considerations |

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Aldehyde/Ketone | Readily available | Low to moderate | Versatile, but regioselectivity can be an issue for C2-unsubstituted indoles. |

| Bischler-Möhlau Synthesis | 4-chloroaniline, α-halo-ketone | Readily available | Low to moderate | Often requires harsh conditions and may yield byproducts. |

| Halogen Exchange | 5-Bromoindole, CuCl | Available | Higher | Direct, high-yielding, and scalable. |

Conclusion and Future Perspectives

The synthesis of 5-Chloro-1H-indole-2-carbaldehyde is a critical step in the development of new therapeutic agents. While several synthetic routes to the key precursor, 5-chloroindole, exist, the choice of method will depend on factors such as cost, scalability, and available starting materials. The Vilsmeier-Haack reaction stands out as a primary method for the subsequent formylation step. However, careful optimization of reaction conditions is crucial to achieve the desired regioselectivity for formylation at the C2 position. Further research into more selective and efficient C2-formylation methods for substituted indoles will continue to be an area of significant interest for synthetic and medicinal chemists.

References

-

ResearchGate. (n.d.). Synthesis of 5-chloroindole and its analogues. [Link]

- Google Patents. (n.d.).

-

Journal of the Chemical Society C: Organic. (1967). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

-

Fischer Indole Synthesis. (n.d.). [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Unisciel. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3- (substituted phenylamino)acrylaldehydes and their conversion into novel heterocyclic compounds. [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (2017). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. [Link]

-

SlideShare. (2019). Synthesis and Chemistry of Indole. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

-

Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

ResearchGate. (2019). (PDF) Bischler Indole Synthesis. [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

-

Sciencemadness.org. (n.d.). the reimer-tiemann reaction. [Link]

-

Beilstein Journals. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

-

YouTube. (2016). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. [Link]

-

RSC Advances. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

PubChem. (n.d.). Indole-2-carboxaldehyde. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Reaction Mechanisms of Indole-2-carbaldehyde Formation

Introduction

Indole-2-carbaldehyde is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. A profound understanding of the reaction mechanisms governing its synthesis is paramount for researchers and scientists to devise novel analogues with enhanced therapeutic potential and to optimize existing synthetic routes for large-scale production. This guide provides an in-depth exploration of the core reaction mechanisms for the formation of indole-2-carbaldehyde, with a focus on the underlying principles that dictate experimental choices and outcomes.

The Unique Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[1][2] The position of electrophilic attack is predominantly at C3, which is estimated to be 10¹³ times more reactive than a position on a benzene ring.[2] This pronounced reactivity at C3 is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed during the substitution process, without disrupting the aromaticity of the fused benzene ring.[1]

However, the synthesis of indole-2-carbaldehyde requires forcing the formylation to occur at the C2 position. This regiochemical challenge is typically addressed by either blocking the C3 position with a substituent or by employing specific reaction conditions that favor C2 functionalization. When the C3 position is occupied, electrophilic attack can occur directly at C2 or proceed through an initial attack at C3 (ipso attack) followed by a 1,2-migration of a substituent to the C2 position.[3] The latter pathway is often kinetically favored.[3][4]

Key Synthetic Methodologies and Their Mechanisms

Several methods have been developed for the synthesis of indole-2-carbaldehyde. The most prominent among these are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction, both of which involve electrophilic substitution. Other methods, such as the oxidation of 2-methylindoles or the reduction of indole-2-carboxylic acid derivatives, also provide viable synthetic routes.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It employs a Vilsmeier reagent, which is a chloroiminium salt, as the electrophile.[5][8]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[5][9] The reaction proceeds through the formation of an electrophilic chloroiminium ion.[10] While there has been some debate about the exact structure of the reagent, NMR studies suggest it exists as an equilibrium mixture of two iminium salts.[11][12]

Caption: Figure 1. Formation of the Vilsmeier Reagent.

Mechanism of Indole-2-carbaldehyde Formation

For the synthesis of indole-2-carbaldehyde via the Vilsmeier-Haack reaction, the indole nitrogen is typically protected, for instance, with a tosyl group, and the C3 position is often blocked to direct formylation to C2. The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.

-

Electrophilic Attack: The indole π-system attacks the electrophilic carbon of the Vilsmeier reagent. When C3 is blocked, the attack occurs at C2.

-

Formation of an Iminium Ion Intermediate: This attack leads to the formation of a cationic intermediate, which is an iminium ion.

-

Hydrolysis: Subsequent workup with water hydrolyzes the iminium ion to yield the final indole-2-carbaldehyde.[5][10]

Caption: Figure 2. Vilsmeier-Haack formylation of a C3-blocked indole.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[13][14][15] The reaction typically employs chloroform (CHCl₃) in a basic solution.[16]

Generation of Dichlorocarbene

The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂).[13][15] It is generated in situ by the reaction of chloroform with a strong base, such as sodium hydroxide.[17][18] The base abstracts a proton from chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to lose a chloride ion and form dichlorocarbene.[15]

Caption: Figure 3. Generation of Dichlorocarbene.

Mechanism of Indole-2-carbaldehyde Formation

In the context of indole chemistry, the Reimer-Tiemann reaction can lead to a mixture of products, including indole-3-carbaldehyde and, under certain conditions, ring-expanded quinolines in what is known as an "abnormal" Reimer-Tiemann reaction.[13] However, by carefully controlling the reaction conditions and substrate, formylation at the C2 position can be achieved.

-

Deprotonation of Indole: The strong base deprotonates the indole at the N1 position, forming the indolate anion.

-

Electrophilic Attack by Dichlorocarbene: The electron-rich indolate anion attacks the electrophilic dichlorocarbene. This attack can occur at C2 or C3.

-

Intermediate Formation and Hydrolysis: The resulting intermediate undergoes hydrolysis to form the aldehyde.

The regioselectivity of the Reimer-Tiemann reaction on indoles can be complex and is influenced by factors such as the solvent, the nature of the base, and the presence of substituents on the indole ring.

Other Synthetic Routes

Oxidation of 2-Methylindoles

Indole-2-carbaldehyde can also be synthesized by the oxidation of 2-methylindole. A variety of oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).[19][20] The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or side reactions.

Reduction of Indole-2-carboxylic Acid Derivatives

Another common approach involves the reduction of indole-2-carboxylic acid or its esters.[21][22] This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to first form the corresponding alcohol (indole-2-methanol), which is then oxidized to the aldehyde.[20][21] Alternatively, controlled reduction of an ester or acid chloride can directly yield the aldehyde.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Key Intermediate | Typical Position of Formylation | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier reagent | C3 (unsubstituted), C2 (C3-blocked) | Mild conditions, high yields, good regioselectivity with appropriate substrates.[10] | Requires protection/blocking for C2 selectivity. |

| Reimer-Tiemann | CHCl₃, strong base | Dichlorocarbene | C3, can give mixtures and ring expansion products.[13] | One-pot procedure. | Often low yields, poor regioselectivity, potential for side reactions.[13] |

| Oxidation | 2-Methylindole, oxidant (e.g., MnO₂) | N/A | C2 | Direct conversion of a readily available starting material. | Potential for over-oxidation, requires careful control of conditions.[19] |

| Reduction | Indole-2-carboxylate, reducing agent | N/A | C2 | Can be high yielding. | Multi-step process (reduction then oxidation).[20] |

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of a C3-Blocked Indole

-

To a solution of the C3-blocked indole derivative in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Indole-2-carbaldehyde via Lithiation

A modern and often high-yielding method for the synthesis of indole-2-carbaldehyde involves the direct lithiation of the indole ring followed by formylation.[23]

-

Dissolve N-protected indole in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base such as n-butyllithium or tert-butyllithium dropwise and stir for a period to allow for deprotonation at the C2 position.

-

Add anhydrous DMF to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by chromatography.[23]

Conclusion

The synthesis of indole-2-carbaldehyde is a testament to the rich and complex chemistry of the indole nucleus. While the inherent reactivity of indole favors electrophilic substitution at the C3 position, a variety of synthetic strategies have been developed to achieve formylation at the less reactive C2 position. The Vilsmeier-Haack and Reimer-Tiemann reactions, along with oxidation and reduction pathways, each offer distinct advantages and challenges. A thorough understanding of the underlying reaction mechanisms, including the nature of the key reactive intermediates and the factors governing regioselectivity, is essential for researchers in the field of drug discovery and development to effectively utilize this important synthetic building block. The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and the availability of starting materials and reagents.

References

- Vertex AI Search. (2025, November 30). INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles. RSC Publishing. doi:10.1039/P29780000733.

- Química Organica.org. (n.d.).

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- Wikipedia. (n.d.). Vilsmeier reagent.

- Wikipedia. (n.d.). Indole.

- Tebby, J. C., & Willetts, S. E. (1987). Structure and Reactivity of the Vilsmeier Formylating Reagent. Gordon and Breach Science Publishers, Inc.

- Chemistry Notes. (2022, February 2).

- Der Pharma Chemica. (n.d.).

- Journal of the Chemical Society C: Organic. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. RSC Publishing.

- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.

- Brainly.in. (2022, June 10). Give the mechanism of the Reimer Tieman reaction on indole.

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Wikipedia. (n.d.). Dichlorocarbene.

- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

- J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.

- Benchchem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. doi:10.1039/D3RA04309F.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18).

- ACS Publications. (n.d.). Reaction of Electrogenerated Dichlorocarbene with Methylindoles. The Journal of Organic Chemistry.

- Biosynth. (n.d.). 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018.

- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.).

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

- Taylor & Francis. (n.d.). Dichlorocarbene – Knowledge and References.

- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

- BenchChem. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- Brainly.in. (2021, March 6). Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann.

- Organic Chemistry Portal. (n.d.).

- YouTube. (2018, September 19).

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Electrophilic substitution in indoles. Part 10. The mechanism of substitution in 4,6- and 5,6-dimethoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. brainly.in [brainly.in]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. byjus.com [byjus.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

The Multifaceted Bioactivity of Chlorinated Indoles: A Technical Guide for Drug Discovery